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Compound of Interest

Compound Name: Propyl butyrate

Cat. No.: B092370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of propyl butyrate and

other structurally related short-chain esters. The information is intended for researchers,

scientists, and professionals in drug development who require a comprehensive understanding

of the flavor and aroma profiles of these compounds for applications such as flavor formulation,

off-taste masking, and excipient selection. The data presented is a synthesis of established

sensory evaluation principles and published literature.

Quantitative Sensory Data Comparison
The following tables summarize key quantitative and qualitative sensory data for propyl
butyrate and a selection of other relevant fruity esters. The intensity ratings are presented on a

scale of 0 to 10, where 0 indicates the attribute is not perceived and 10 represents a very

strong perception. These values are representative of typical findings from Quantitative

Descriptive Analysis (QDA) panels.

Table 1: Physicochemical Properties and Odor Thresholds
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Ester Chemical Formula
Molecular Weight (
g/mol )

Odor Detection
Threshold (ppb in
water)

Methyl Butyrate C₅H₁₀O₂ 102.13 1.0

Ethyl Butyrate C₆H₁₂O₂ 116.16 0.4

Propyl Butyrate C₇H₁₄O₂ 130.18 0.8 - 124[1]

Butyl Butyrate C₈H₁₆O₂ 144.21 3.0

Isoamyl Acetate C₇H₁₄O₂ 130.18 2.0

Table 2: Comparative Sensory Profiles from a Trained Panel (QDA)

Sensory
Attribute

Methyl
Butyrate

Ethyl
Butyrate

Propyl

Butyrate

Butyl
Butyrate

Isoamyl
Acetate

Fruity 8 9 8 7 9

Sweet 7 8 7 6 8

Pineapple 4 7 8 5 2

Apple/Pear 6 5 4 6 7

Banana 1 2 3 4 9

Apricot 2 3 6 3 1

Green 5 3 2 2 1

Waxy/Fatty 2 2 3 4 2

Chemical/Sol

vent
3 2 1 2 4

Pungent 2 1 2 2 1

Note: The sensory attribute scores are illustrative and compiled from various literature sources

describing the odor profiles of these esters. They represent a typical sensory panel's

assessment.
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Experimental Protocols
A detailed methodology for the sensory evaluation of flavor esters is crucial for obtaining

reliable and reproducible data. The following protocols are based on established practices in

sensory science.

1. Quantitative Descriptive Analysis (QDA)

This method is used to identify and quantify the sensory attributes of a product by a trained

panel.

Panelist Selection and Training:

Screening: Candidates are screened for their ability to discriminate between different

tastes and aromas and to verbalize their sensory experiences.

Training: A panel of 10-12 members undergoes extensive training (typically 40-60 hours)

to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes

of the esters being tested. Reference standards are used to anchor the sensory terms.

Lexicon Development:

The panel, facilitated by a panel leader, is presented with a range of fruity esters to

generate a comprehensive list of descriptive terms for the aroma.

Through discussion and consensus, the list is refined to a final set of non-overlapping

attributes (e.g., "fruity," "green," "floral," "sweet," "waxy," "chemical").

Sample Evaluation:

Samples of each ester are prepared at a standardized concentration in a neutral solvent

(e.g., deodorized water or a dilute ethanol solution) and presented to the panelists in a

controlled environment (individual booths with controlled lighting and temperature).

Panelists independently rate the intensity of each sensory attribute for each sample on a

continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").

Data Analysis:
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The intensity ratings from the line scales are converted to numerical data.

Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if

there are significant differences in the perceived intensities of the attributes across the

different esters.

Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to

visualize the relationships between the esters and their sensory attributes.

2. Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines gas chromatography with human sensory

assessment to identify the compounds responsible for specific aromas in a complex mixture.

Sample Preparation: The sample containing the esters is prepared for injection into the gas

chromatograph. This may involve solvent extraction, headspace analysis, or solid-phase

microextraction (SPME) to isolate the volatile compounds.

GC Separation: The volatile compounds are separated based on their boiling points and

polarity in the gas chromatograph.

Olfactory Detection: As the separated compounds exit the GC column, the effluent is split,

with one portion going to a chemical detector (like a mass spectrometer) and the other to a

sniffing port. A trained panelist at the sniffing port describes the odor of each compound as it

elutes and rates its intensity.

Data Analysis: The olfactory data is combined with the chemical data to identify the specific

compounds responsible for the perceived aromas.

Signaling Pathway and Experimental Workflow
Olfactory Transduction Pathway for Fruity Esters

The perception of fruity esters like propyl butyrate begins with the interaction of the odorant

molecule with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory

Neurons (OSNs) in the nasal cavity. These receptors are G-protein coupled receptors
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(GPCRs). The binding of an ester to its receptor initiates a signaling cascade that results in the

generation of an action potential, which is then transmitted to the brain for processing.
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Caption: Olfactory signal transduction pathway for ester perception.

Experimental Workflow for Sensory Panel Evaluation

The following diagram illustrates the logical flow of a comprehensive sensory panel evaluation

of flavor esters.
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Phase 1: Preparation

Phase 2: Evaluation
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Caption: Workflow for Quantitative Descriptive Analysis (QDA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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